2,4,5-Trimethylbenzenesulfonyl chloride
CAS No.: 92890-80-7
Cat. No.: VC2050662
Molecular Formula: C9H11ClO2S
Molecular Weight: 218.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92890-80-7 |
|---|---|
| Molecular Formula | C9H11ClO2S |
| Molecular Weight | 218.7 g/mol |
| IUPAC Name | 2,4,5-trimethylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 |
| Standard InChI Key | ZFMHIKFWALHYFF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C |
Introduction
Basic Information and Structure
2,4,5-Trimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride with three methyl groups substituted at positions 2, 4, and 5 on the benzene ring. The sulfonyl chloride group is attached at position 1. This arrangement of substituents distinguishes it from other trimethylbenzenesulfonyl chloride isomers, such as the 2,4,6-trimethyl variant (also known as mesitylenesulfonyl chloride).
Chemical Identity and Nomenclature
Table 1. Chemical Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 92890-80-7 |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.70 g/mol |
| IUPAC Name | 2,4,5-trimethylbenzenesulfonyl chloride |
| InChI | InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 |
| InChIKey | ZFMHIKFWALHYFF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C |
2,4,5-Trimethylbenzenesulfonyl chloride is also known by several synonyms, including:
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2,4,5-Trimethylbenzene-1-sulfonyl chloride
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2,4,5-Trimethyl-benzolsulfonsaeurechlorid
Physical and Chemical Properties
2,4,5-Trimethylbenzenesulfonyl chloride exhibits physical and chemical properties that are characteristic of aromatic sulfonyl chlorides, modified by the influence of the three methyl substituents on the benzene ring.
Physical Properties
While specific experimental data for 2,4,5-trimethylbenzenesulfonyl chloride is limited in the search results, we can infer certain properties from similar compounds like 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride):
Table 2. Physical Properties
Chemical Properties
2,4,5-Trimethylbenzenesulfonyl chloride, like other sulfonyl chlorides, is highly reactive, particularly toward nucleophiles. The presence of the three methyl groups on the benzene ring influences its reactivity through electron-donating effects.
Key chemical properties include:
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Reactivity toward nucleophiles, especially amines, alcohols, and thiols
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Sensitivity to moisture (hydrolysis)
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The ability to form sulfonamides, esters, and other derivatives
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Enhanced reactivity compared to unsubstituted benzenesulfonyl chloride due to the electron-donating effects of the methyl groups
Synthesis Methods
Chlorosulfonation of 2,4,5-Trimethylbenzene
The primary method for synthesizing 2,4,5-trimethylbenzenesulfonyl chloride is through the chlorosulfonation of 2,4,5-trimethylbenzene (pseudocumene). This process typically involves reacting the trimethylbenzene with chlorosulfonic acid (ClSO₃H).
The general reaction can be represented as:
2,4,5-trimethylbenzene + ClSO₃H → 2,4,5-trimethylbenzenesulfonyl chloride + HCl
Alternative Synthesis Methods
Based on patent literature and synthetic methods for similar compounds, alternative synthesis methods may involve:
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Reaction of 2,4,5-trimethylbenzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
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A more recent method described in patent literature involves the use of N,N-dimethylformamide and sulfuryl chloride, which can be applied to various aromatic compounds to produce sulfonyl chlorides with high purity and efficiency .
Applications in Organic Chemistry
2,4,5-Trimethylbenzenesulfonyl chloride serves multiple functions in organic synthesis, with applications similar to other benzenesulfonyl chlorides but potentially offering unique reactivity due to its specific substitution pattern.
Preparation of Sulfonamides
One of the primary applications is in the synthesis of sulfonamides through reaction with amines. The reaction produces 2,4,5-trimethylbenzenesulfonamides, which may have pharmaceutical or chemical applications.
Protection of Functional Groups
Similar to mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride), 2,4,5-trimethylbenzenesulfonyl chloride may be used for the protection of amino, hydroxyl, or thiol groups in multistep organic syntheses .
Synthesis of Diaryl Sulfones
The compound can be used in Friedel-Crafts sulfonylation reactions to produce diaryl sulfones, which have various applications in medicinal chemistry and materials science .
Peptide and Nucleotide Chemistry
By analogy with 2,4,6-trimethylbenzenesulfonyl chloride, it may serve as a reagent in peptide coupling reactions and as a protecting group for guanidino groups in amino acids or peptides .
Reactivity and Structure-Activity Relationships
Effect of Methyl Substituents on Reactivity
Research on sulfonyl chlorides indicates that alkyl-substituted benzenesulfonyl chlorides, including 2,4,5-trimethylbenzenesulfonyl chloride, exhibit different reactivity compared to their unsubstituted counterparts. The methyl groups, being electron-donating, influence the electronic distribution in the molecule, affecting its reactivity in nucleophilic substitution reactions.
Comparative Reactivity
While specific comparative data for 2,4,5-trimethylbenzenesulfonyl chloride is limited, studies on similar compounds suggest that the position of methyl substituents can significantly impact reactivity. The 2,4,5-trimethyl substitution pattern may offer unique electronic and steric effects compared to other isomers like the 2,4,6-trimethyl variant (mesitylenesulfonyl chloride).
Comparison with Similar Compounds
Comparison with 2,4,6-Trimethylbenzenesulfonyl Chloride
The 2,4,6-trimethyl isomer (mesitylenesulfonyl chloride) is better documented in the literature compared to the 2,4,5-trimethyl variant. Key differences include:
Table 3. Comparison of Trimethylbenzenesulfonyl Chloride Isomers
Comparison with Other Sulfonyl Chlorides
2,4,5-Trimethylbenzenesulfonyl chloride belongs to a broader family of substituted benzenesulfonyl chlorides, which includes compounds like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride. These compounds are often employed in similar applications but may offer different reactivity profiles or solubility characteristics .
Research Findings and Future Directions
Applications in Medicinal Chemistry
Research has shown that diaryl sulfones derived from sulfonyl chlorides, potentially including 2,4,5-trimethylbenzenesulfonyl chloride, may exhibit biological activities. For instance, some compounds have been investigated as EPAC2 inhibitors, demonstrating structure-activity relationships that highlight the importance of hydrophobic pharmacophores .
Synthetic Methodology Development
Recent patent literature indicates ongoing interest in developing improved methods for the synthesis of aromatic sulfonyl chlorides, including substituted variants like 2,4,5-trimethylbenzenesulfonyl chloride. These developments aim to enhance purity, efficiency, and scalability of production processes .
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